molecular formula C7H8N6O2 B6533063 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058432-52-2

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533063
CAS No.: 1058432-52-2
M. Wt: 208.18 g/mol
InChI Key: CELAPZMZQKEKMB-UHFFFAOYSA-N
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Description

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are characterized by their fused triazole and pyrimidine rings, which confer unique chemical properties and biological activities[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine | 1123-54-2 - ChemicalBook](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3245011.htm).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : This can be achieved by cyclization reactions involving hydrazines and appropriate halides or nitriles[_{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Methylation: 1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and various nucleophiles

Major Products Formed

  • Oxidation: : Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: : Reduced derivatives, often resulting in the formation of amines or alcohols.

  • Substitution: : Substituted derivatives where the original functional groups are replaced by other groups.

Scientific Research Applications

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes or receptors in the body.

  • Pathways Involved: : It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is similar to other triazolopyrimidines, but its unique structural features, such as the methyl group at the 3-position, may confer distinct biological activities. Some similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Thiazolo[4,5-b]pyridine

These compounds share the triazole and pyrimidine rings but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c1-12-6-5(10-11-12)7(15)13(3-9-6)2-4(8)14/h3H,2H2,1H3,(H2,8,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELAPZMZQKEKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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